3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester, also known as Boc-piperidine, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development.
Mechanism Of Action
The mechanism of action of 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne involves its ability to bind to specific target molecules and inhibit their activity. For example, 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne has been shown to bind to the active site of proteases and prevent the cleavage of peptide bonds. It can also inhibit the activity of kinases by binding to their ATP binding site and preventing the transfer of phosphate groups.
Biochemical And Physiological Effects
3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne has been shown to have a range of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the replication of viruses, and reduce inflammation. 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne is its versatility in terms of its potential applications. It can be used to inhibit a wide range of enzymes and receptors, making it a valuable tool in drug discovery and development. However, one of the limitations of 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne. One area of research could focus on the development of more selective inhibitors that target specific enzymes and receptors. Another area of research could focus on the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne could be further investigated for its potential applications in the treatment of various diseases, including cancer, viral infections, and neurodegenerative diseases.
Conclusion:
In conclusion, 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne is a versatile chemical compound that has potential applications in drug discovery and development. Its ability to inhibit a wide range of enzymes and receptors makes it a valuable tool in scientific research. Although there are limitations to its use, the future directions for the study of 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne are promising and could lead to the development of new treatments for various diseases.
Scientific Research Applications
3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against various enzymes and receptors, including proteases, kinases, and G protein-coupled receptors. 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne has also been investigated for its antiviral, anticancer, and anti-inflammatory properties.
properties
CAS RN |
183207-70-7 |
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Product Name |
3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester |
Molecular Formula |
C18H26N2O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
tert-butyl 3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-7-10-15(12-20)19-16(21)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21) |
InChI Key |
DPJNXCVNNCIYKQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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